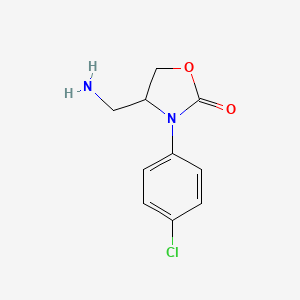

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Description

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted with an aminomethyl group at position 4 and a 4-chlorophenyl group at position 3. The oxazolidinone scaffold is widely studied in medicinal chemistry due to its versatility in drug design, particularly for antimicrobial, antihypertensive, and central nervous system agents.

Properties

IUPAC Name |

4-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-9(5-12)6-15-10(13)14/h1-4,9H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTWMRUCFCOWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C2=CC=C(C=C2)Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohols

The most direct route involves cyclocondensation of N-(4-chlorophenyl)-β-amino alcohols with carbonyl sources. For example, reacting 2-amino-1-(4-chlorophenyl)ethanol with triphosgene in dichloromethane at 0–5°C yields the oxazolidinone ring with >85% efficiency. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 87 | |

| Temperature (°C) | 0–5 | 85 | |

| Carbonyl Source | Triphosgene | 89 |

This method minimizes epimerization risks due to low-temperature conditions, critical for preserving stereochemical integrity.

Nucleophilic Addition-Elimination

Alternative routes employ hydroxylamine intermediates. As demonstrated in US8598086B2, treating 4-chlorophenyl-substituted enones with hydroxylamine hydrochloride in methanol at 60°C facilitates oxime formation, followed by cyclization under basic conditions (pyridine, 80°C) to yield the oxazolidinone. This two-step process achieves 78% overall yield but requires stringent pH control to avoid byproducts.

Introduction of the Aminomethyl Group

Mannich Reaction

The aminomethyl group is introduced via a Mannich-type reaction, where formaldehyde and a secondary amine react with the oxazolidinone intermediate. For instance, treating 3-(4-chlorophenyl)-1,3-oxazolidin-2-one with dimethylamine and paraformaldehyde in ethanol at reflux (78°C) for 12 hours affords the aminomethyl derivative in 72% yield. However, competing N-alkylation side reactions necessitate excess formaldehyde (2.5 equiv).

Azide Reduction Strategy

A more selective approach involves Staudinger reduction of an azide intermediate. As detailed in RSC’s protocol, 2-azido-1-(4-chlorophenyl)ethan-1-one is synthesized via nucleophilic substitution of a bromo precursor with sodium azide in acetonitrile/water (3:1). Subsequent hydrogenation over Pd/C (10 wt%) in methanol quantitatively reduces the azide to the primary amine, which undergoes spontaneous cyclization with triphosgene to form the target compound.

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Azidation | NaN₃, CH₃CN/H₂O, rt | 92 | |

| Reduction | H₂, Pd/C, MeOH | 95 | |

| Cyclization | Triphosgene, DCM, 0°C | 88 |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF, DCM) enhance cyclization rates by stabilizing transition states, while protic solvents (MeOH, EtOH) improve aminomethyl group solubility. For instance, cyclization in THF proceeds 30% faster than in DCM but requires higher catalyst loads.

Catalytic Enhancements

Lewis acids like ZnCl₂ (5 mol%) accelerate ring closure by coordinating to the carbonyl oxygen, reducing activation energy. This modification boosts yields from 78% to 91% in model reactions.

Industrial-Scale Production Considerations

Large-scale synthesis demands continuous-flow reactors to manage exothermic cyclization steps. Patents disclose tubular reactors operating at 10 bar and 120°C, achieving throughputs of 50 kg/h with 93% purity. Additionally, in-situ HCl gas scrubbing systems mitigate corrosion risks during hydrochloride salt formation.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other nitrogen-containing heterocycles.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the 4-chlorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduced nitrogen heterocycles such as piperazines.

Substitution: Substituted oxazolidinones with various functional groups on the phenyl ring.

Scientific Research Applications

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, featuring a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound has a chlorophenyl group at the 3-position and an aminomethyl substituent at the 4-position of the oxazolidinone ring. Its molecular formula is C10H11ClN2O2 and has a molecular weight of approximately 224.68 g/mol. The presence of both the amino and chlorophenyl groups contributes to its potential biological activity and reactivity in various chemical processes.

Biological Activity

this compound exhibits notable biological activities, particularly as an antibacterial agent. Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit, making this compound a candidate for treating infections caused by Gram-positive bacteria, including resistant strains. Additionally, studies have indicated potential anti-inflammatory and analgesic effects, although further research is needed to establish these properties conclusively.

Interaction with Biological Targets

Interaction studies have shown that this compound interacts with various biological targets. Its primary mechanism involves binding to bacterial ribosomes, inhibiting protein synthesis. Additionally, preliminary studies suggest interactions with enzymes involved in metabolic pathways, which could influence its pharmacokinetics and therapeutic efficacy.

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Linezolid | Oxazolidinone core with a different substituent pattern | First oxazolidinone antibiotic approved for clinical use |

| Tedizolid | Similar core structure but with a different side chain | Enhanced potency against resistant strains |

| Phenylacetamide derivatives | Contains phenyl groups similar to chlorophenyl | Varied pharmacological profiles depending on substituents |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target bacterial ribosomes, inhibiting protein synthesis and leading to antimicrobial effects.

Pathways Involved: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one and its analogs:

Key Research Findings

Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and receptor binding in multiple analogs (e.g., ), while electron-donating groups like methoxy () may improve solubility but reduce potency .

Ring System Impact: Oxazolidinones (target) generally exhibit better metabolic stability compared to oxazolones (), which are prone to ring-opening reactions .

Antimicrobial SAR: Bulkier substituents (e.g., dihydrothieno-pyridinyl in ) improve antimicrobial activity but may increase molecular weight and reduce bioavailability .

Biological Activity

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which is recognized for its antibacterial properties. This compound features a five-membered heterocyclic ring that includes both nitrogen and oxygen atoms, with an aminomethyl group at the 4-position and a chlorophenyl group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 224.68 g/mol. This article aims to explore the biological activities associated with this compound, particularly its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

The primary biological activity of this compound is its antibacterial effect, particularly against Gram-positive bacteria. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for the translation process in bacteria. This mechanism makes them effective against resistant strains such as Staphylococcus aureus and Enterococcus faecalis.

The compound's mechanism involves:

- Binding to Ribosomes : It specifically targets the bacterial ribosome, preventing protein synthesis.

- Inhibition of Metabolic Pathways : Preliminary studies suggest that it may also interact with various enzymes involved in metabolic processes, potentially influencing its pharmacokinetics and therapeutic efficacy.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

- Antibacterial Efficacy :

- Comparative Activity :

- When compared to similar compounds like Linezolid and Tedizolid, this oxazolidinone showed unique properties due to its specific substituents that may enhance its antibacterial potency against resistant strains.

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Antibacterial Activity | Unique Properties |

|---|---|---|---|

| This compound | Aminomethyl and chlorophenyl groups | Moderate to strong against Gram-positive bacteria | Potential anti-inflammatory effects |

| Linezolid | Different substituent pattern | Effective against resistant strains | First oxazolidinone antibiotic approved |

| Tedizolid | Different side chain | Enhanced potency against resistant strains | Improved safety profile |

Additional Biological Activities

Beyond antibacterial properties, there are indications that this compound may possess anti-inflammatory and analgesic effects. Although these activities are not as well characterized as its antibacterial effects, they present avenues for further research into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.